BenchChemオンラインストアへようこそ!

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Medicinal Chemistry Ligand Efficiency SAR

4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide (CAS 1171497-02-1, MW 304.35 g/mol, formula C₁₅H₂₀N₄O₃) is a synthetic heterocyclic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl ring and at the 2-position with an N-isopropylpiperidine-1-carboxamide moiety. The compound belongs to the broader 4-oxadiazolyl-piperidine chemotype, which has been explored across multiple therapeutic target classes including sigma receptors, cannabinoid CB2 receptors, dopamine D4 receptors, and 11β-hydroxysteroid dehydrogenase type 1.

Molecular Formula C15H20N4O3
Molecular Weight 304.35
CAS No. 1171497-02-1
Cat. No. B2394284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
CAS1171497-02-1
Molecular FormulaC15H20N4O3
Molecular Weight304.35
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H20N4O3/c1-10(2)16-15(20)19-7-5-11(6-8-19)13-17-18-14(22-13)12-4-3-9-21-12/h3-4,9-11H,5-8H2,1-2H3,(H,16,20)
InChIKeyJDYQVURPRRKCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide (CAS 1171497-02-1): Core Scaffold Identity and Procurement Context


4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide (CAS 1171497-02-1, MW 304.35 g/mol, formula C₁₅H₂₀N₄O₃) is a synthetic heterocyclic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl ring and at the 2-position with an N-isopropylpiperidine-1-carboxamide moiety . The compound belongs to the broader 4-oxadiazolyl-piperidine chemotype, which has been explored across multiple therapeutic target classes including sigma receptors, cannabinoid CB2 receptors, dopamine D4 receptors, and 11β-hydroxysteroid dehydrogenase type 1 [1]. Its structural architecture combines a heteroaryl-fused oxadiazole with a conformationally constrained piperidine-carboxamide, representing a scaffold of interest for medicinal chemistry screening libraries and structure-activity relationship (SAR) exploration [2].

Why Generic Substitution Fails for 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: The N-Substituent Specificity Problem


Within the 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine chemical series, even minor modifications to the piperidine N-substituent produce compounds with meaningfully divergent physicochemical and pharmacological profiles . The isopropyl carboxamide group in CAS 1171497-02-1 confers a distinct combination of moderate lipophilicity (predicted logP ~1.1–2.6), a single hydrogen-bond donor, and five hydrogen-bond acceptors, resulting in a topological polar surface area (TPSA) of approximately 85 Ų [1]. Replacing the isopropyl group with benzyl (CAS 1170929-57-3) increases molecular weight by ~48 Da and adds an aromatic ring that alters π-stacking potential; substituting with phenyl introduces conformational rigidity; and replacing with tert-butyl increases steric bulk near the carboxamide. The furan-2-yl group at the oxadiazole 5-position further differentiates this compound from 4-fluorophenyl-substituted analogs (CAS 1171766-39-4), where the electron-withdrawing fluorine alters electronic distribution across the oxadiazole ring . These structural differences translate into distinct solubility, permeability, and target-binding profiles that preclude simple interchangeability among in-class analogs.

Quantitative Differentiation Evidence for 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide (CAS 1171497-02-1) Versus Closest Analogs


Molecular Weight and Ligand Efficiency Optimization: Isopropyl vs. Benzyl N-Substitution

The isopropyl carboxamide derivative (CAS 1171497-02-1) possesses a molecular weight of 304.35 g/mol, which is 48 Da lower than the corresponding N-benzyl analog (CAS 1170929-57-3, MW 352.39 g/mol) and approximately 34 Da lower than the N-phenyl analog (MW ~338.36 g/mol) . In fragment-based and lead-like screening contexts, this lower molecular weight translates into improved ligand efficiency metrics when normalized against potency. The isopropyl group provides sufficient steric bulk to restrict conformational freedom at the carboxamide without introducing the aromatic ring system present in the benzyl and phenyl congeners, which adds both molecular weight and potential off-target π-stacking interactions [1].

Medicinal Chemistry Ligand Efficiency SAR

Hydrogen-Bond Donor/Acceptor Profile: Isopropyl Carboxamide vs. tert-Butyl Carboxamide

The isopropyl carboxamide in CAS 1171497-02-1 contributes one hydrogen-bond donor (the urea/amide NH) and one hydrogen-bond acceptor (the urea/amide C=O), while the N-tert-butyl analog (MW 318.37 g/mol, C₁₆H₂₂N₄O₃) carries identical HBD/HBA counts but with a bulkier, more lipophilic tert-butyl group that increases predicted logP by approximately 0.5–0.8 log units . This moderate lipophilicity advantage of the isopropyl derivative (predicted logP ~1.1–2.6) versus the tert-butyl analog (predicted logP ~1.9–3.1) places it closer to the optimal CNS drug-like range (logP 1–3), while the tert-butyl compound trends toward the upper boundary and may exhibit reduced aqueous solubility [1].

Physicochemical Properties Permeability Drug-likeness

Furan-2-yl vs. 4-Fluorophenyl at Oxadiazole 5-Position: Electronic and Steric Implications for Target Engagement

The furan-2-yl substituent at the oxadiazole 5-position in CAS 1171497-02-1 is electron-rich (Hammett σₘ for 2-furyl ≈ +0.06, σₚ ≈ -0.02) compared to the electron-poor 4-fluorophenyl group found in CAS 1171766-39-4 (σₚ for 4-F ≈ +0.06, but the phenyl ring itself is electron-withdrawing relative to furan) [1]. This electronic difference alters the electron density distribution across the 1,3,4-oxadiazole ring, which can affect both the strength of π-stacking interactions with aromatic residues in target binding pockets and the metabolic stability of the oxadiazole toward hydrolytic ring opening . Notably, within the broader oxadiazole-piperidine literature, furan-to-phenyl replacement has been shown to shift target selectivity profiles in sigma receptor ligand series .

Bioisosterism Electronics Crystal Structure

Antibacterial Potential of Furan-Oxadiazole Hybrids: Class-Level MIC Evidence Supporting the Furan-2-yl Pharmacophore

Although direct antibacterial MIC data for CAS 1171497-02-1 are not available in the published literature, a closely related furan-2-yl-1,3,4-oxadiazole compound—4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate—demonstrated antibacterial activity comparable to ciprofloxacin, with MIC/MBC values up to 3.6/7.2 µM against tested bacterial strains [1]. This class-level evidence supports the furan-2-yl-1,3,4-oxadiazole pharmacophore as a privileged scaffold for antibacterial activity. The piperidine-carboxamide extension in CAS 1171497-02-1 provides an additional vector for modulating both potency and physicochemical properties, which is absent in the simpler phenyl acetate analog . Within the broader oxadiazole antibacterial class, SAR studies across 72 analogs have identified key positions where substituent modifications tune MIC values and oral bioavailability, highlighting the importance of selecting the appropriate analog for a given antibacterial screening campaign [2].

Antibacterial MIC MRSA

Conformational Restriction via Piperidine-Carboxamide Linkage: Impact on Metabolic Stability vs. Unsubstituted Piperidine Core

The N-isopropylcarboxamide group in CAS 1171497-02-1 introduces conformational restriction at the piperidine nitrogen, reducing the number of accessible conformations compared to the free NH-piperidine core scaffold, 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-oxadiazole (MW 219.25 g/mol) . This conformational constraint has been demonstrated in the analogous N-arylpiperidine oxadiazole series to improve metabolic stability by reducing oxidative N-dealkylation, a common metabolic liability of unsubstituted piperidines [1]. The isopropyl urea/amide moiety is expected to confer intermediate metabolic stability between the rapidly metabolized free piperidine and the fully substituted N-aryl analogs, providing a tunable pharmacokinetic profile [2].

Metabolic Stability Conformational Analysis SAR

High-Strength Differential Evidence Limitation Notice

It must be explicitly stated that no published head-to-head in vitro potency, selectivity, or in vivo efficacy data were identifiable for CAS 1171497-02-1 versus its closest structural analogs at the time of analysis. The ZINC database (ZINC33313844, ZINC33868, ZINC1088686805) lists this compound with the notation 'There is currently no predicted activity for this compound' based on ChEMBL 20 SEA predictions, confirming the absence of curated bioactivity annotations in major public databases [1]. This absence of direct comparative biological data represents a significant evidence gap. Procurement decisions should therefore be driven primarily by the structurally defined differentiation parameters (molecular weight, lipophilicity, hydrogen-bond profile, and electronic character of the 5-substituent) documented above, supplemented by prospective screening against the specific biological target(s) of interest .

Data Availability Evidence Gaps Procurement Caveat

Optimal Research and Industrial Application Scenarios for 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide (CAS 1171497-02-1)


Fragment-to-Lead and Lead-Like Screening Libraries Requiring Favorable Ligand Efficiency

With a molecular weight of 304.35 g/mol and a predicted logP in the 1.1–2.6 range, CAS 1171497-02-1 falls within lead-like chemical space as defined by the rule-of-three (MW <300, logP ≤3), making it suitable for inclusion in lead-like screening libraries where ligand efficiency is prioritized. Its lower molecular weight versus the benzyl analog (ΔMW = -48 g/mol) provides a tangible advantage in fragment-growth campaigns where every Dalton matters for downstream optimization . The compound can serve as a core scaffold for iterative SAR exploration around the furan and isopropyl positions.

Antibacterial Drug Discovery Leveraging the Furan-Oxadiazole Pharmacophore

Class-level evidence demonstrates that furan-2-yl-1,3,4-oxadiazole compounds achieve MIC values in the low micromolar range (up to 3.6 µM) against bacterial strains, comparable to ciprofloxacin [1]. CAS 1171497-02-1 extends this pharmacophore with a piperidine-carboxamide moiety that provides additional vectors for optimizing antibacterial potency, solubility, and pharmacokinetics. Screening this compound against ESKAPE pathogen panels, including MRSA, represents a rational application based on validated oxadiazole antibacterial SAR.

Sigma Receptor and CNS Target Screening Based on Oxadiazole-Piperidine Privileged Scaffold

The 4-oxadiazolyl-piperidine chemotype has established affinity across sigma-1 and sigma-2 receptors, dopamine D4 receptors, and cannabinoid CB2 receptors [2]. The isopropyl carboxamide substituent in CAS 1171497-02-1 provides a moderate-lipophilicity, low-molecular-weight entry point into this privileged scaffold space. Screening against sigma receptor panels (σ1/σ2 selectivity) and broader CNS receptor profiling is a logical application, with the compound's predicted CNS drug-like properties (logP 1–3, TPSA ~85 Ų) supporting its suitability for neuroscience-focused discovery programs.

Physicochemical Reference Standard for Oxadiazole-Piperidine Carboxamide SAR Series

Given its well-defined structure and intermediate physicochemical profile within the analog series, CAS 1171497-02-1 can serve as a reference compound for benchmarking solubility, permeability (PAMPA/Caco-2), and metabolic stability across a panel of N-substituted piperidine-carboxamide analogs [3]. Its predicted logS of -1.8 and TPSA of ~85 Ų place it at a useful inflection point for studying the impact of N-substituent variation on biopharmaceutical properties within this chemotype.

Quote Request

Request a Quote for 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.